Adenosine 5'-triphosphate disodium salt

Overview

Description

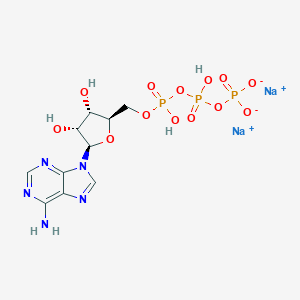

Adenosine 5’-triphosphate disodium salt, commonly known as ATP disodium, is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of three main components: a nitrogenous base (adenine), a sugar molecule (ribose), and three phosphate groups. ATP disodium is often referred to as the “molecular unit of currency” for intracellular energy transfer, as it provides the energy required for various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .

Mechanism of Action

Target of Action

ATP disodium salt, also known as Adenosine triphosphate disodium, primarily targets various cellular processes . It is a substrate of many kinases involved in cell signaling and of adenylate cyclase that produces the secondary messenger cyclic adenosine monophosphate (cAMP) . It also plays a crucial role in metabolism and acts as a neurotransmitter .

Mode of Action

ATP disodium salt is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .

Biochemical Pathways

ATP disodium salt is involved in numerous biochemical pathways. It is a central component of energy storage and metabolism in vivo . ATP is used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . It is also involved in the production of ATP through processes like the citric acid cycle and oxidative phosphorylation .

Pharmacokinetics

The pharmacokinetics of ATP disodium salt involve its extraction from tissues and cells using phenol-based reagents . The efficiency of ATP extraction is a major determinant of the accuracy of the assay . The extracted ATP can be quantified by the luciferase assay or high-performance liquid chromatography .

Result of Action

The action of ATP disodium salt results in the storage and transport of chemical energy within cells . It also plays a crucial role in the synthesis of nucleic acids . The total quantity of ATP in the human body is about 0.1 mole, and the energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily . This means that each ATP molecule is recycled 2000 to 3000 times during a single day .

Action Environment

The action of ATP disodium salt is influenced by various environmental factors. For instance, ATP cannot be stored, hence its consumption must closely follow its synthesis . Moreover, ATP disodium salt is soluble in water , which can affect its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

ATP Disodium Salt is a substrate of many kinases involved in cell signaling and of adenylate cyclase that produce the secondary messenger cyclic adenosine monophosphate (cAMP) . It provides the metabolic energy to drive metabolic pumps . ATP Disodium Salt interacts with various enzymes, proteins, and other biomolecules, playing a vital role in biochemical reactions .

Cellular Effects

ATP Disodium Salt has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . ATP Disodium Salt is used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility .

Molecular Mechanism

ATP Disodium Salt is able to store and transport chemical energy within cells. It also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .

Temporal Effects in Laboratory Settings

The sodium salt of ATP Disodium Salt is water-soluble, routinely yielding a clear solution at 50 mg/ml. This solution is mildly acidic (pH approximately 3.5). Neutral ATP solutions stored frozen are stable for at least one year .

Dosage Effects in Animal Models

In animal studies, rats fed with 1,000 mg human equivalent dosage (HED) of ATP Disodium Salt demonstrated significantly greater recovery blood flow and total blood flow area under the curve (AUC) values compared to control rats . The blood flow was elevated in rats fed with 1,000 mg HED versus control rats at 20 to 90 min post-exercise when examining 10-min blood flow intervals .

Metabolic Pathways

ATP Disodium Salt is involved in several metabolic pathways. The dephosphorylation of ATP and rephosphorylation of ADP and AMP occur repeatedly in the course of aerobic metabolism. ATP can be produced by a number of distinct cellular processes; the three main pathways in eukaryotes are (1) glycolysis, (2) the citric acid cycle/oxidative phosphorylation, and (3) beta-oxidation .

Transport and Distribution

The transport and distribution of ATP Disodium Salt within cells and tissues are critical for its function. To increase product secretion efficiency, strategies such as exogenous addition of ATP Disodium Salt, overexpressing mitochondrial genes related to ATP generation, and acetate supplementation have been developed .

Preparation Methods

Synthetic Routes and Reaction Conditions

ATP disodium can be synthesized through various methods. One common approach involves the phosphorylation of adenosine diphosphate (ADP) using inorganic phosphate in the presence of ATP synthase. This process occurs naturally in living cells during cellular respiration and photosynthesis. In vitro, ATP can be synthesized using a multi-enzyme cascade system that combines adenosine and inorganic polyphosphate as key substrates .

Industrial Production Methods

Industrial production of ATP disodium typically involves the use of living yeast cells. The yeast cells are cultured under controlled conditions to produce ATP, which is then extracted and purified. This method is preferred for large-scale production due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

ATP disodium undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions. Hydrolysis of ATP results in the formation of adenosine diphosphate (ADP) and inorganic phosphate, releasing energy in the process. This reaction is catalyzed by enzymes such as ATPases .

Common Reagents and Conditions

Common reagents used in reactions involving ATP disodium include water (for hydrolysis), enzymes like ATPases, and inorganic phosphate. The conditions for these reactions typically involve physiological pH and temperature, as they occur naturally within living cells .

Major Products Formed

The major products formed from the hydrolysis of ATP disodium are adenosine diphosphate (ADP) and inorganic phosphate. In some cases, further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and additional inorganic phosphate .

Scientific Research Applications

Biochemical Research

ATP serves as the primary energy currency in biological systems, making it essential for studying metabolic pathways and energy transfer mechanisms.

Key Applications:

- Metabolic Studies: ATP is crucial for understanding cellular respiration and energy metabolism.

- Pathway Analysis: Researchers utilize ATP to investigate various metabolic pathways, including glycolysis and the citric acid cycle.

Cell Culture

ATP disodium salt is widely used in cell culture media to support cell growth and proliferation.

Key Applications:

- Cell Viability Assays: ATP levels are often measured to assess cell viability and proliferation.

- Regenerative Medicine: It plays a role in developing therapies that require extensive cell growth, such as stem cell therapies.

Enzyme Activity Studies

As a substrate for numerous enzymes, ATP is pivotal in enzyme kinetics studies.

Key Applications:

- Kinetic Analysis: Researchers study the rate of ATP-dependent reactions to understand enzyme mechanisms.

- Drug Development: ATP is used to evaluate the activity of potential drug candidates targeting ATP-utilizing enzymes.

Signal Transduction Research

ATP is integral to cellular signaling pathways, particularly in cancer research.

Key Applications:

- P2 Purinoceptor Agonism: ATP acts as a signaling molecule that binds to purinergic receptors, influencing various physiological responses.

- Cancer Studies: Researchers investigate how ATP signaling affects tumor growth and metastasis.

Pharmaceutical Formulations

ATP disodium salt is incorporated into various pharmaceutical products aimed at enhancing energy metabolism.

Key Applications:

- Nutritional Supplements: Used in formulations targeting athletic performance enhancement.

- Therapeutic Agents: Investigated for its potential benefits in treating conditions related to energy metabolism dysfunctions.

Data Tables

Case Studies

- Athletic Performance Enhancement

- Cancer Research

- Enzyme Kinetics

Comparison with Similar Compounds

ATP disodium can be compared with other nucleotides such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP). While all three compounds are involved in cellular energy transfer, ATP disodium is unique in its ability to store and release large amounts of energy through the hydrolysis of its high-energy phosphate bonds. ADP and AMP, on the other hand, have fewer phosphate groups and thus store less energy .

Similar Compounds

Adenosine diphosphate (ADP): Contains two phosphate groups and is formed from the hydrolysis of ATP.

Adenosine monophosphate (AMP): Contains one phosphate group and is formed from the further hydrolysis of ADP.

Guanosine triphosphate (GTP): Similar to ATP but contains guanine instead of adenine and is involved in protein synthesis and signal transduction.

Biological Activity

Adenosine 5'-triphosphate (ATP) disodium salt is a crucial molecule in cellular metabolism, functioning primarily as the main energy currency in biological systems. This article explores the biological activity of ATP disodium salt, focusing on its physiological effects, mechanisms of action, and relevant research findings.

Overview of ATP Disodium Salt

ATP disodium salt is a stable form of ATP that is often used in biochemical applications and as a dietary supplement. It is soluble in water and can be administered orally or intravenously. The compound plays a vital role in various cellular processes, including energy transfer, signal transduction, and metabolic regulation.

ATP exerts its biological effects through several mechanisms:

- Energy Transfer : ATP provides energy for cellular processes by releasing a phosphate group to form adenosine diphosphate (ADP) and inorganic phosphate (Pi).

- Signal Transduction : ATP acts as a signaling molecule, influencing various pathways, including those involved in inflammation and cell proliferation.

- Nucleotide Synthesis : As a precursor for other nucleotides, ATP is essential for DNA and RNA synthesis.

Physiological Effects

Research has demonstrated various physiological effects associated with ATP disodium salt supplementation:

- Muscle Performance : Studies indicate that ATP supplementation can enhance muscular adaptations during resistance training. A double-blind trial showed that 400 mg per day of oral ATP improved strength and power output in trained individuals over 12 weeks .

- Recovery from Exercise : Oral ATP administration has been shown to prevent decreases in ATP levels following high-intensity exercise, suggesting a role in recovery and performance maintenance .

- Cardiovascular Effects : In clinical trials, ATP supplementation has been linked to improved blood flow and reduced systolic blood pressure after aerobic exercise .

Table 1: Summary of Key Research Studies on ATP Disodium Salt

Case Studies

- Athletic Performance : A study involving athletes demonstrated that supplementation with ATP disodium salt led to improved performance metrics compared to placebo groups during high-intensity training sessions. Notably, participants exhibited enhanced recovery rates and reduced muscle soreness post-exercise.

- Clinical Applications : In patients with advanced malignancies receiving ATP infusions, researchers observed increases in erythrocyte ATP levels, suggesting potential therapeutic benefits in enhancing oxygen delivery and cellular metabolism under hypoxic conditions .

Safety and Toxicology

The safety profile of ATP disodium salt has been assessed through various studies:

Properties

CAS No. |

987-65-5 |

|---|---|

Molecular Formula |

C10H14N5Na2O13P3 |

Molecular Weight |

551.14 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

TTWYZDPBDWHJOR-IDIVVRGQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Appearance |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

987-65-5 |

Pictograms |

Flammable |

Synonyms |

Adenosine-Triphosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.